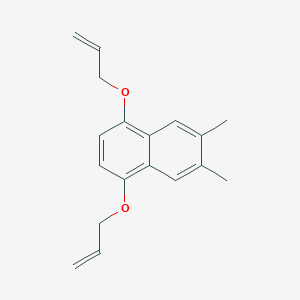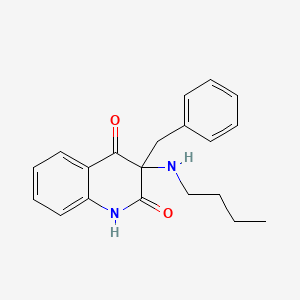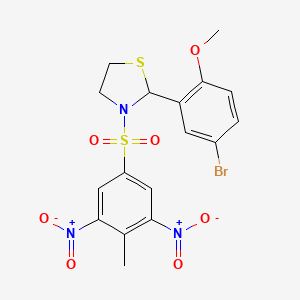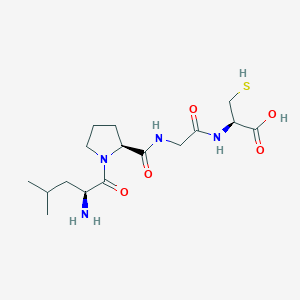
L-Cysteine, L-leucyl-L-prolylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, L-leucyl-L-prolylglycyl- is a complex peptide compound composed of the amino acids L-cysteine, L-leucine, L-proline, and glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-leucyl-L-prolylglycyl- typically involves the stepwise coupling of the constituent amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is followed by a deprotection step to remove the protecting group from the amino acid, allowing the next amino acid to be added. Common reagents used in this process include coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and deprotection agents like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of L-Cysteine, L-leucyl-L-prolylglycyl- can be achieved through fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overproduce the desired peptide by optimizing metabolic pathways and fermentation conditions. The fermentation broth is then subjected to purification processes such as chromatography to isolate the peptide.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, L-leucyl-L-prolylglycyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group in L-cysteine can lead to the formation of cystine, a dimeric form of cysteine linked by a disulfide bond.
Scientific Research Applications
L-Cysteine, L-leucyl-L-prolylglycyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: It serves as a substrate in enzymatic studies to understand the activity of proteases and peptidases.
Medicine: The compound is investigated for its potential therapeutic effects, including antioxidant properties and its role in protein folding.
Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives due to its functional properties.
Mechanism of Action
The mechanism of action of L-Cysteine, L-leucyl-L-prolylglycyl- involves its interaction with various molecular targets and pathways. The thiol group in L-cysteine can act as a nucleophile, participating in redox reactions and forming disulfide bonds. These interactions can affect protein structure and function, influencing cellular processes such as signal transduction and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
Cyclo(L-leucyl-L-prolyl): A cyclic dipeptide with antifungal properties.
Uniqueness
L-Cysteine, L-leucyl-L-prolylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and participate in redox reactions sets it apart from other peptides, making it valuable in various research and industrial applications.
Properties
CAS No. |
503844-20-0 |
|---|---|
Molecular Formula |
C16H28N4O5S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2R)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C16H28N4O5S/c1-9(2)6-10(17)15(23)20-5-3-4-12(20)14(22)18-7-13(21)19-11(8-26)16(24)25/h9-12,26H,3-8,17H2,1-2H3,(H,18,22)(H,19,21)(H,24,25)/t10-,11-,12-/m0/s1 |
InChI Key |
GKCPDVRARYYUNP-SRVKXCTJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CS)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CS)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)
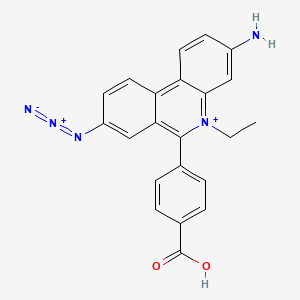

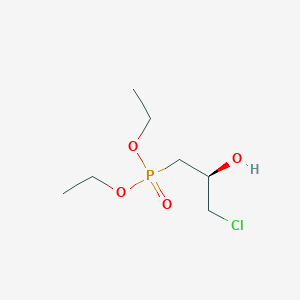
![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
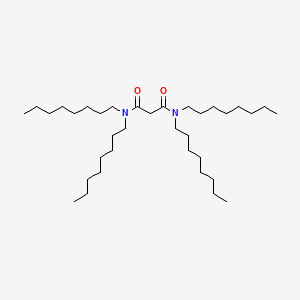
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
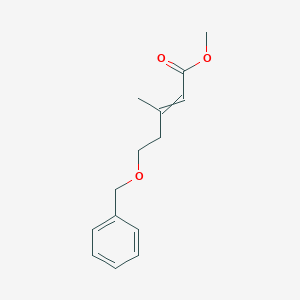
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)

